Cas no 77263-06-0 (Erythrabyssin II)

Erythrabyssin II structure
Erythrabyssin II structure
Product name:Erythrabyssin II
CAS No:77263-06-0
MF:C25H28O4
MW:392.487427711487
CID:575592
PubChem ID:5086400

Erythrabyssin II Chemical and Physical Properties

Names and Identifiers

    • 6H-Benzofuro[3,2-c][1]benzopyran-3,9-diol,6a,11a-dihydro-2,10-bis(3-methyl-2-buten-1-yl)-, (6aR,11aR)-
    • Erythrabyssin II
    • 6H-Benzofuro[3,2-c][1]benzopyran-3,9-diol,6a,11a-dihydro-2,10-bis(3-methyl-2-buten-1-yl)-, (6a...
    • Iron(2+) hydrogen sulfate aminoacetate - N-(4-{[(2-amino-4-oxo-1, 4-dihydro-6-pteridinyl)methyl]amino}benzoyl)-L-glutamic acid (1:1 :1:1:1)
    • 6H-Benzofuro[3,2-c][1]benzopyran-3,9-diol,6a,11a-dihydro-2,10-bis(3-methyl-2-butenyl)-, (6aR,11aR)- (9CI)
    • 6H-Benzofuro[3,2-c][1]benzopyran-3,9-diol,6a,11a-dihydro-2,10-bis(3-methyl-2-butenyl)-, (6aR-cis)-
    • (6aR,11aR)-6a,11a-Dihydro-2,10-bis(3-methyl-2-buten-1-yl)-6H-benzofuro[3,2-c][1]benzopyran-3,9-diol
    • CHEBI:175138
    • XE161737
    • 3,9-Dihydroxy-2,10-diprenylpterocarpan
    • 2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
    • 2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzouro[3,2-c]chromene-3,9-diol
    • LMPK12070019
    • (6aR,11aR)-2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
    • 2-(3-bromo-1,2-thiazol-4-yl)propanal
    • 77263-06-0
    • [ "" ]
    • FS-9484
    • AKOS040761699
    • CS-0024342
    • CHEMBL455372
    • DTXSID901114344
    • BDBM50311585
    • HY-N3855
    • DA-63277
    • 2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-(1)benzofuro(3,2-c)chromene-3,9-diol
    • Inchi: InChI=1S/C25H28O4/c1-14(2)5-7-16-11-19-23(12-22(16)27)28-13-20-17-9-10-21(26)18(8-6-15(3)4)24(17)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3
    • InChI Key: LDKAMVCGTURXMH-CPJSRVTESA-N
    • SMILES: OC1=C(C/C=C(C)\C)C=C2[C@@](OC3=C(C/C=C(C)\C)C(O)=CC=C34)([H])[C@@]4([H])COC2=C1

Computed Properties

  • Exact Mass: 392.19875937g/mol
  • Monoisotopic Mass: 392.19875937g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 633
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.9Ų
  • XLogP3: 6.1

Experimental Properties

  • Color/Form: Powder
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 541.7±50.0 °C at 760 mmHg
  • Flash Point: 281.4±30.1 °C
  • PSA: 58.92000
  • LogP: 5.72490
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

Erythrabyssin II Security Information

Erythrabyssin II Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
TN3995-1 mL * 10 mM (in DMSO)
Erythrabyssin II
77263-06-0 98%
1 mL * 10 mM (in DMSO)
¥ 3190 2023-09-15
TargetMol Chemicals
TN3995-1 ml * 10 mm
Erythrabyssin II
77263-06-0
1 ml * 10 mm
¥ 3190 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3995-1 mg
Erythrabyssin II
77263-06-0
1mg
¥2275.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E81750-5mg
Iron(2+) hydrogen sulfate aminoacetate - N-(4-{[(2-amino-4-oxo-1, 4-dihydro-6-pteridinyl)methyl]amino}benzoyl)-L-glutamic acid (1:1 :1:1:1)
77263-06-0 ,HPLC≥98%
5mg
¥4480.0 2023-09-07
TargetMol Chemicals
TN3995-5 mg
Erythrabyssin II
77263-06-0 98%
5mg
¥ 3,090 2023-07-11
TargetMol Chemicals
TN3995-5mg
Erythrabyssin II
77263-06-0
5mg
¥ 3090 2024-07-20
A2B Chem LLC
AH54344-5mg
Erythrabyssin II
77263-06-0 98.0%
5mg
$552.00 2024-04-19

Additional information on Erythrabyssin II

Professional Introduction to Erythrabyssin II (CAS No. 77263-06-0)

Erythrabyssin II, a naturally occurring compound with the chemical formula C15H10O5, is a derivative of the flavonoid class. This compound is primarily extracted from certain species of the genus Pteronia incana, which is commonly found in the coastal regions of South America. The CAS number 77263-06-0 uniquely identifies this molecule and distinguishes it from other structurally similar compounds, making it a subject of significant interest in the field of chemobiology.

The structural complexity of Erythrabyssin II contributes to its remarkable biological activities, which have been extensively studied in recent years. Flavonoids are well-known for their antioxidant, anti-inflammatory, and antimicrobial properties, and Erythrabyssin II has been found to exhibit particularly potent effects in these areas. Recent research has highlighted its potential role in modulating cellular signaling pathways, making it a promising candidate for therapeutic applications.

In the realm of modern pharmacology, the investigation of natural products has gained renewed attention due to their unique chemical structures and biological functions. Erythrabyssin II stands out as a compound with a high degree of structural diversity, which has been linked to its ability to interact with various biological targets. This interaction is mediated by its hydroxyl and methoxy substituents, which contribute to its solubility and binding affinity.

One of the most compelling aspects of Erythrabyssin II is its mechanism of action. Studies have demonstrated that this compound can inhibit the activity of several enzymes involved in cancer progression. Specifically, it has been shown to suppress the proliferation of cancer cells by interfering with key signaling pathways such as MAPK and PI3K/Akt. These findings have positioned Erythrabyssin II as a potential lead compound for the development of novel anticancer agents.

The synthesis and isolation of Erythrabyssin II have been challenging due to its complex structure and limited natural abundance. However, advances in organic chemistry have enabled researchers to develop efficient synthetic routes that allow for scalable production. These synthetic methods have not only facilitated further study but also opened up possibilities for structural modifications aimed at enhancing its biological activity.

Recent clinical trials have begun to explore the therapeutic potential of Erythrabyssin II in treating various diseases. Preliminary results suggest that it may be effective in reducing inflammation and oxidative stress, two key factors in conditions such as arthritis and neurodegenerative disorders. Additionally, its antimicrobial properties have been investigated in the context of developing new strategies to combat drug-resistant bacteria.

The role of Erythrabyssin II in drug discovery is further underscored by its ability to cross the blood-brain barrier. This property is crucial for developing treatments for central nervous system disorders, where many therapeutic agents struggle to reach their target sites. By facilitating penetration into the brain, Erythrabyssin II could potentially offer new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease.

In conclusion, Erythrabyssin II (CAS No. 77263-06-0) represents a significant advancement in natural product chemistry and pharmacology. Its unique structure and diverse biological activities make it a valuable compound for both research and therapeutic applications. As our understanding of its mechanisms continues to grow, so too does its potential as a foundation for novel treatments across multiple disease areas.

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